Piperonyl N-(3-chlorophenyl)carbamate: Chemical Structure, Physical Properties, and Mechanistic Insights
Piperonyl N-(3-chlorophenyl)carbamate: Chemical Structure, Physical Properties, and Mechanistic Insights
Executive Summary
Piperonyl N-(3-chlorophenyl)carbamate (CAS: 7077-87-4) is a highly specialized carbamate ester that bridges the structural motifs of cytochrome P450 (CYP450) inhibitors and biologically active carbamate derivatives. Designed for advanced applications in agrochemical research and pharmacological screening, this compound integrates a methylenedioxyphenyl (piperonyl) group with a halogenated phenylcarbamate core. This whitepaper provides an in-depth technical analysis of its molecular architecture, physical properties, mechanistic pathways, and self-validating protocols for its synthesis and analytical verification.
Molecular Architecture & Mechanistic Causality
The structural intelligence of Piperonyl N-(3-chlorophenyl)carbamate lies in its dual-moiety design, which functions as a self-synergizing system:
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The Piperonyl (1,3-Benzodioxole) Moiety: Widely recognized in compounds like piperonyl butoxide, the methylenedioxyphenyl (MDP) group acts as a suicide substrate for CYP450 enzymes. The causality behind its inhibitory power is rooted in its oxidation: CYP450 abstracts a hydrogen atom from the methylenedioxy carbon, generating a highly reactive carbene intermediate. This carbene forms a stable, irreversible coordination complex with the heme iron in the enzyme's active site, effectively shutting down oxidative metabolism.
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The 3-Chlorophenylcarbamate Core: Carbamates are classic pseudo-substrates for esterases (such as acetylcholinesterase) and act as potent inhibitors of microtubule organization in plant biology (analogous to the herbicide chlorpropham/CIPC). The meta-chloro substitution on the phenyl ring enhances lipophilicity and binding affinity within hydrophobic enzyme pockets.
By fusing these two structures, Piperonyl N-(3-chlorophenyl)carbamate possesses intrinsic biological activity while simultaneously protecting itself from rapid CYP450-mediated metabolic degradation.
Mechanistic pathway of CYP450 inhibition by the methylenedioxyphenyl moiety.
Physical Properties & Thermodynamics
Understanding the physical and hazard profile of this compound is critical for safe handling and formulation design. The following data summarizes its core properties and regulatory classifications, supported by chemical substance databases like [1] and [2].
Table 1: Chemical Identification & Physical Properties
| Property | Value |
| Chemical Name | Piperonyl N-(3-chlorophenyl)carbamate |
| CAS Number | 7077-87-4 |
| EC Number | 666-182-4 |
| Molecular Formula | C15H12ClNO4 |
| Molecular Weight | 305.72 g/mol |
| Structural Class | Carbamate Ester / Benzodioxole Derivative |
| State at Standard Temp/Pressure | Solid |
Table 2: GHS Hazard Classifications [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Aquatic Acute | Category 1 | H400: Very toxic to aquatic life |
| Aquatic Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) to prevent failure modes such as byproduct formation or compound degradation.
Protocol A: Anhydrous Synthesis Workflow
Objective: Synthesize high-purity (>99%) Piperonyl N-(3-chlorophenyl)carbamate while actively preventing the formation of symmetrical urea byproducts.
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Preparation of the Nucleophile: Dissolve 1.0 equivalent of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) in anhydrous dichloromethane (DCM) under a continuous nitrogen ( N2 ) atmosphere. Causality: Moisture introduces a competing nucleophile ( H2O ) that reacts with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into an amine, which then reacts with another isocyanate molecule to form an insoluble 1,3-bis(3-chlorophenyl)urea byproduct.
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Catalysis: Add 0.1 equivalents of triethylamine (TEA). Causality: TEA acts as a Lewis base, increasing the nucleophilicity of the alcohol's oxygen atom. This accelerates the reaction rate and ensures complete conversion before side reactions can occur.
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Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.05 equivalents of 3-chlorophenyl isocyanate dropwise. Causality: The nucleophilic attack on the isocyanate carbon is highly exothermic. Strict temperature control prevents thermal degradation and minimizes the formation of allophanates (a byproduct caused by the newly formed carbamate reacting with excess isocyanate).
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Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system.
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Quenching and Workup: Quench the reaction with distilled water. Separate the organic layer, wash with 0.1 M HCl (to protonate and remove the TEA catalyst), followed by a brine wash. Dry the organic layer over anhydrous MgSO4 .
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Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and hexane. Causality: Recrystallization exploits the differential solubility of the target carbamate and trace urea byproducts, yielding analytical-grade crystals suitable for biological assays or use as analytical standards [3].
Step-by-step synthesis workflow of Piperonyl N-(3-chlorophenyl)carbamate.
Protocol B: Structural Validation and Purity Assessment
Objective: Confirm the molecular architecture and ensure the absolute absence of urea or unreacted isocyanate impurities.
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High-Performance Liquid Chromatography (HPLC):
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Method: Use a C18 Reverse-Phase column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid. UV detection at 254 nm.
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Causality: Carbamate linkages are susceptible to base-catalyzed hydrolysis. The slightly acidic mobile phase stabilizes the carbamate bond during the chromatographic run, ensuring the purity profile is an accurate reflection of the sample rather than an artifact of degradation.
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Mass Spectrometry (ESI-MS):
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Method: Operate in positive Electrospray Ionization (ESI+) mode. Look for the expected mass-to-charge ratios: m/z 306.05 [M+H]+ and 328.03 [M+Na]+ .
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Causality: Soft ionization (ESI) is critical for analyzing carbamates. Hard ionization techniques (like Electron Impact, EI) cause extensive fragmentation, specifically the rapid thermal cleavage of the carbamate bond, which yields misleading isocyanate and alcohol fragments.
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Nuclear Magnetic Resonance ( 1H NMR):
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Method: Dissolve the purified sample in CDCl3 .
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Validation Markers: Confirm the presence of the diagnostic methylenedioxy protons ( −O−CH2−O− ) at approximately δ 5.9 ppm (singlet, 2H) and the benzylic protons ( −CH2−O−C=O ) at δ 5.0 ppm (singlet, 2H). The carbamate NH proton typically appears as a broad singlet around δ 6.5 - 7.0 ppm.
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References
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Title: PIPERONYL N-(3-CHLOROPHENYL)CARBAMATE — Chemical Substance Information Source: NextSDS URL: [Link]
